
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.
Introduction of the Dimethylaminopropyl Side Chain: The dimethylaminopropyl group is introduced via alkylation of the phenothiazine core using 3-dimethylaminopropyl chloride under basic conditions.
Formation of the Ketone: The ketone functionality is introduced by acylation of the phenothiazine derivative with an appropriate acylating agent, such as acetyl chloride.
Oxime Formation: The final step involves the reaction of the ketone with hydroxylamine hydrochloride to form the oxime derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the oxime group back to the ketone or further to the corresponding amine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: N-oxides, sulfoxides
Reduction: Ketone, amine
Substitution: Nitro, halo, and sulfonyl derivatives
科学的研究の応用
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, antiemetic, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime involves its interaction with various molecular targets and pathways:
Central Nervous System: The compound may act as an antagonist at dopamine receptors, similar to other phenothiazines, leading to its antipsychotic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, contributing to its pharmacological profile.
Oxidative Stress: The oxime group can scavenge reactive oxygen species, providing potential antioxidant benefits.
類似化合物との比較
Methyl (10-(3-dimethylaminopropyl)-1-phenothiazinyl) ketone oxime can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A widely used antipsychotic with a similar phenothiazine core but different side chains.
Promethazine: An antiemetic and antihistamine with a similar core structure.
Thioridazine: Another antipsychotic with structural similarities but distinct pharmacological properties.
特性
CAS番号 |
64058-41-9 |
|---|---|
分子式 |
C19H23N3OS |
分子量 |
341.5 g/mol |
IUPAC名 |
(NE)-N-[1-[10-[3-(dimethylamino)propyl]phenothiazin-1-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H23N3OS/c1-14(20-23)15-8-6-11-18-19(15)22(13-7-12-21(2)3)16-9-4-5-10-17(16)24-18/h4-6,8-11,23H,7,12-13H2,1-3H3/b20-14+ |
InChIキー |
VHUSVBNGMNMLAF-XSFVSMFZSA-N |
異性体SMILES |
C/C(=N\O)/C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
正規SMILES |
CC(=NO)C1=C2C(=CC=C1)SC3=CC=CC=C3N2CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



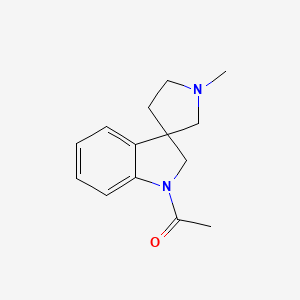

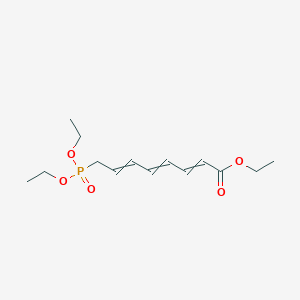
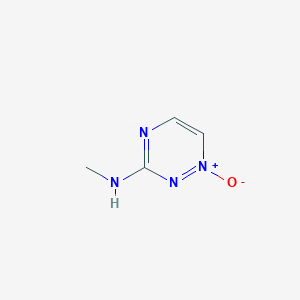
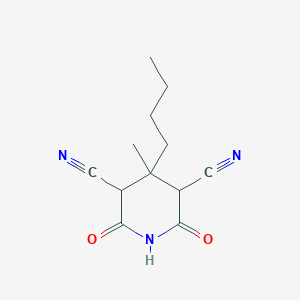

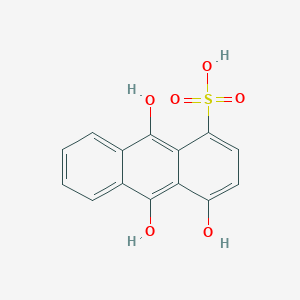
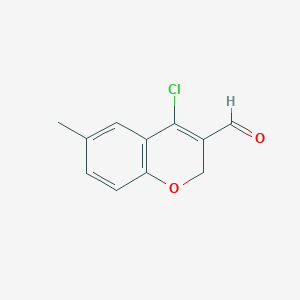
![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
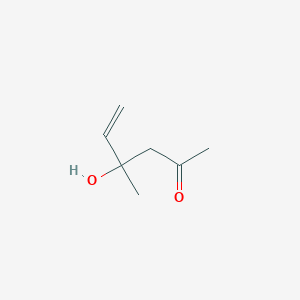
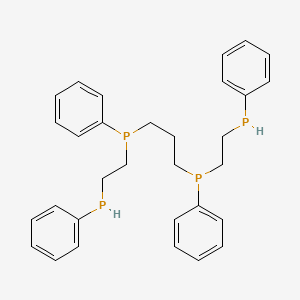
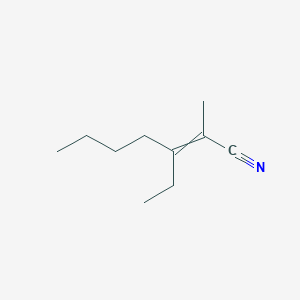
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
